molecular formula C8H5BrN2O B1613405 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 23536-76-7

7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1613405
CAS No.: 23536-76-7
M. Wt: 225.04 g/mol
InChI Key: DYXIWCORFSTEHG-UHFFFAOYSA-N
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Description

7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a pyrido[1,2-a]pyrimidin-4-one core structure with a bromine atom at the 7th position. It exhibits a range of biological activities, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the bromination of 4H-pyrido[1,2-a]pyrimidin-4-one. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are various substituted derivatives of this compound, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom at the 7th position can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4H-pyrido[1,2-a]pyrimidin-4-one: The parent compound without the bromine substitution.

    7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one: A similar compound with a chlorine atom instead of bromine.

    7-iodo-4H-pyrido[1,2-a]pyrimidin-4-one: A similar compound with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom at the 7th position in 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one imparts unique chemical and biological properties compared to its analogs. Bromine’s size and electronegativity can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and development .

Properties

IUPAC Name

7-bromopyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-7-10-4-3-8(12)11(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXIWCORFSTEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=O)N2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631509
Record name 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23536-76-7
Record name 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23536-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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